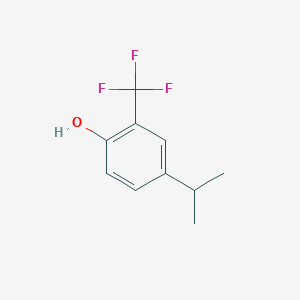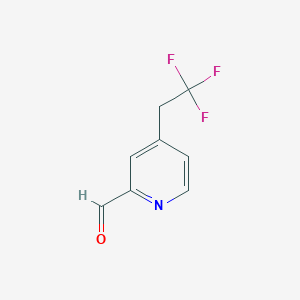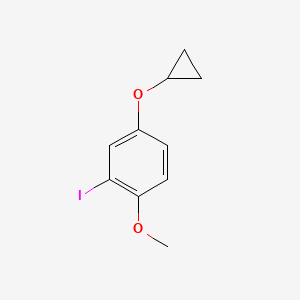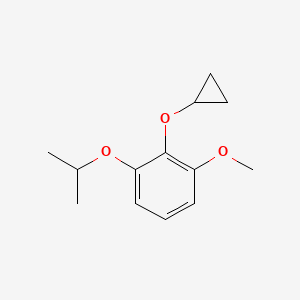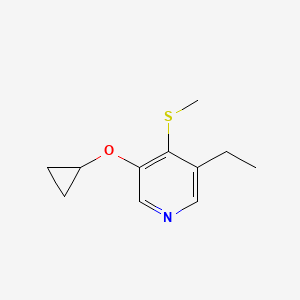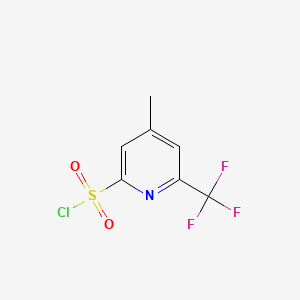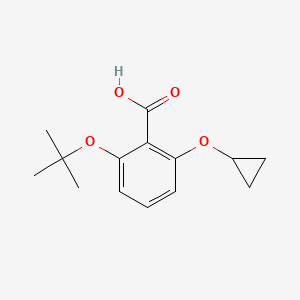
2-Tert-butoxy-6-cyclopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-6-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-cyclopropoxybenzoic acid typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a benzoic acid core. One common method is the esterification of 2-hydroxybenzoic acid with tert-butyl alcohol and cyclopropanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
2-Tert-butoxy-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-Tert-butoxy-6-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用機序
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Tert-butoxybenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxybenzoic acid: Lacks the tert-butoxy group, which may affect its reactivity and solubility.
2-Tert-butoxy-4-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, leading to different electronic and steric properties.
Uniqueness
2-Tert-butoxy-6-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups. This combination of functional groups imparts distinct steric and electronic characteristics, influencing its reactivity and potential applications. The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable subject of study.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-11-6-4-5-10(12(11)13(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChIキー |
HMMHQKDDKXYPIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1C(=O)O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


